Fijimycin C

Cyclodepsipeptide Structure elucidation Amino acid substitution

Fijimycin C is a cyclodepsipeptide natural product belonging to the etamycin class of antibiotics, first isolated from the marine-derived actinomycete Streptomyces sp. strain CNS-575 sourced from shallow marine sediments off Nasese, Fiji.

Molecular Formula C44H62N8O12
Molecular Weight 895 g/mol
CAS No. 1350467-23-0
Cat. No. B1466044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFijimycin C
CAS1350467-23-0
Molecular FormulaC44H62N8O12
Molecular Weight895 g/mol
Structural Identifiers
SMILESCC1C(C(=O)NC(C(=O)N2CC(CC2C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C3=CC=CC=C3)C)CO)C(C)C(C)C)C)C)O)CC(C)C)NC(=O)C4=C(C=CC=N4)O
InChIInChI=1S/C44H62N8O12/c1-23(2)18-29-42(61)52-20-28(54)19-31(52)43(62)49(7)21-33(56)50(8)36(25(5)24(3)4)40(59)47-30(22-53)41(60)51(9)37(27-14-11-10-12-15-27)44(63)64-26(6)34(38(57)46-29)48-39(58)35-32(55)16-13-17-45-35/h10-17,23-26,28-31,34,36-37,53-55H,18-22H2,1-9H3,(H,46,57)(H,47,59)(H,48,58)/t25?,26-,28-,29-,30+,31-,34+,36+,37+/m1/s1
InChIKeyKDTSWOUKAXSMRA-BSRLCFGTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fijimycin C (CAS 1350467-23-0): A Structurally Differentiated Etamycin-Class Cyclodepsipeptide for Anti-MRSA Research


Fijimycin C is a cyclodepsipeptide natural product belonging to the etamycin class of antibiotics, first isolated from the marine-derived actinomycete Streptomyces sp. strain CNS-575 sourced from shallow marine sediments off Nasese, Fiji [1]. With a molecular formula of C44H62N8O12 and a molecular weight of 895.0 Da, Fijimycin C is distinguished from its co-isolated congeners by the incorporation of an L-serine residue in place of the L-alanine found in Fijimycin A [1]. It is one of only a handful of etamycin-class depsipeptides reported to exhibit in vitro antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) [1][2].

Why Fijimycin C Cannot Be Substituted by Generic Etamycin-Class Analogs: Evidence-Based Structural and Pharmacological Differentiation


Although Fijimycin C shares the etamycin-class cyclodepsipeptide scaffold with Fijimycin A, Fijimycin B, and Etamycin A, these compounds are not functionally interchangeable. A single amino acid substitution — L-serine in Fijimycin C replacing L-alanine in Fijimycin A — results in a measurable shift in both physicochemical properties (molecular weight increase of 16 Da, optical rotation sign change) and antibacterial strain selectivity [1]. Even more dramatically, the absence of the α-phenylsarcosine (PhSar) unit in Fijimycin B abolishes anti-MRSA activity (MIC100 >32 μg/mL vs 4–8 μg/mL for PhSar-containing congeners), demonstrating that in-class substitution based on scaffold similarity alone can lead to complete loss of pharmacological function [1]. The quantitative evidence below details precisely where Fijimycin C diverges from its closest analogs.

Quantitative Differentiation Evidence: Fijimycin C (CAS 1350467-23-0) Versus Closest Analogs


L-Serine-for-L-Alanine Substitution: A Definitive Structural Differentiator of Fijimycin C

Fijimycin C is the only etamycin-class congener from strain CNS-575 that contains L-serine at the position occupied by L-alanine in Fijimycin A and Fijimycin B, resulting in one additional oxygen atom in its molecular formula [1]. This substitution was confirmed by combined 1D/2D NMR (COSY, TOCSY, HMBC) in CDCl3 and HRESIMS data (m/z [M+Na]+ 917.4365 observed, 917.4379 calculated for C44H62N8O12Na) [1]. The Ser CH2OH side chain introduces a hydrogen-bond donor/acceptor absent in the Ala CH3 side chain of Fijimycin A, creating a structurally addressable handle for probing target interactions [1].

Cyclodepsipeptide Structure elucidation Amino acid substitution

Strain-Specific Anti-MRSA Potency: Fijimycin C Exhibits a Divergent MIC100 Profile

In head-to-head in vitro antibacterial assays against three clinically relevant MRSA strains, Fijimycin C displayed a strain selectivity profile distinct from both Fijimycin A and Etamycin A [1]. While Fijimycin C was 2-fold less potent than Fijimycin A against ATCC33591 (hospital-associated) and UAMS1182 (community-associated), it uniquely showed no measurable activity (>32 μg/mL) against the sequenced hospital strain Sanger 252 — a pattern not observed with Fijimycin A or Etamycin A, both of which retained activity against this strain [1].

MRSA Antibacterial MIC100

α-Phenylsarcosine Pharmacophore Requirement: Fijimycin C as a Positive-Control Scaffold

Comparison of Fijimycin C with Fijimycin B within the same study provides direct evidence that the α-phenylsarcosine (PhSar) unit is essential for potent anti-MRSA activity [1]. Fijimycin B, which replaces PhSar with N-methylleucine (NMeLeu), shows MIC100 >32 μg/mL against both ATCC33591 and UAMS1182 — a complete loss of activity compared to Fijimycin C's MIC100 values of 32 and 8 μg/mL, respectively [1]. Because Fijimycin C retains PhSar, it serves as a validated positive-control scaffold confirming that the L-Ser modification does not abrogate the pharmacophore requirement [1].

Pharmacophore SAR Depsipeptide

Optical Rotation Inversion: Fijimycin C Displays Positive [α]D23 While All Co-Isolated Analogs Are Levorotatory

Fijimycin C exhibits a specific optical rotation [α]D23 of +2.0 (c 0.20, MeOH), which represents a sign inversion relative to Fijimycin A ([α]D23 -11.2, c 0.50, MeOH) and Fijimycin B ([α]D23 -18.2, c 0.50, MeOH) [1]. All measurements represent the average across conformational mixtures and were acquired under comparable conditions [1]. This chiroptical sign change, despite all three compounds sharing the same L-configuration at the newly varied residue position, suggests that the Ser-for-Ala substitution alters the conformational ensemble in a manner that measurably impacts macroscopic optical activity [1].

Optical rotation Chiroptical Identity confirmation

Minor Metabolite Status: Supply Chain Considerations for Fijimycin C Sourcing

Fijimycin C is explicitly described in the primary isolation paper as a 'minor metabolite' of Streptomyces sp. CNS-575, whereas Fijimycin A and Etamycin A were obtained as major fermentation products [1]. While no quantitative yield comparison (mg/L) is reported, the 'minor metabolite' designation carries direct implications for procurement lead time and cost, as it implies lower titers and more demanding purification from the co-produced major congeners [1]. In the original isolation, the relative abundance pattern was Fijimycin A > Etamycin A > Fijimycin B > Fijimycin C [1].

Natural product supply Minor metabolite Fermentation yield

Evidence-Backed Application Scenarios for Fijimycin C (CAS 1350467-23-0)


Structure-Activity Relationship (SAR) Studies of Etamycin-Class Anti-MRSA Depsipeptides

Fijimycin C, with its unique L-Ser substitution at the position occupied by L-Ala in all other active congeners, provides a critical data point for SAR campaigns aimed at mapping the pharmacophore tolerance of etamycin-class antibiotics against MRSA [1]. Its retained activity (MIC100 8–32 μg/mL) combined with the structural variation allows researchers to decouple the contributions of side-chain hydrogen-bonding capacity from backbone scaffold geometry [1].

Investigating Strain-Specific Anti-MRSA Mechanisms and Resistance Profiling

Because Fijimycin C shows activity against the community-associated strain UAMS1182 (MIC100 8 μg/mL) but loses detectable activity against the sequenced hospital strain Sanger 252 (>32 μg/mL), it can serve as a differential probe for identifying strain-specific resistance determinants, efflux pump recognition, or target site polymorphisms in MRSA [1].

Marine Natural Product Biosynthesis and Pathway Engineering

Fijimycin C is a minor metabolite from Streptomyces sp. CNS-575, offering a model system for studying the substrate flexibility of the etamycin nonribosomal peptide synthetase (NRPS) assembly line, specifically the incorporation of L-Ser versus L-Ala at a defined module [1]. Its minor status also makes it a target for yield improvement through metabolic engineering or precursor feeding studies.

Conformational Analysis of Cyclodepsipeptide Amide Conformers

All fijimycins exist as complex amide conformational mixtures [1], but the additional Ser hydroxyl in Fijimycin C may alter the conformer population distribution or interconversion kinetics. Its near-zero optical rotation (+2.0°) versus the strongly negative values of its analogs (-11.2°, -18.2°) suggests conformational differences that can be exploited for fundamental studies of cyclodepsipeptide dynamics [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fijimycin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.